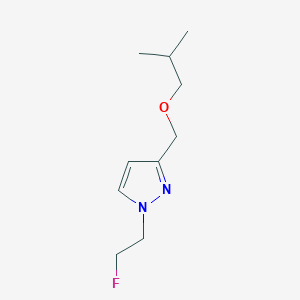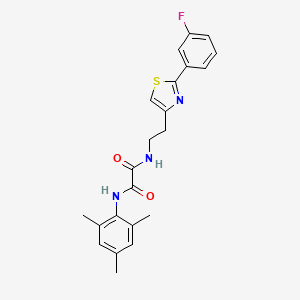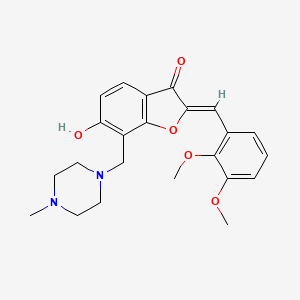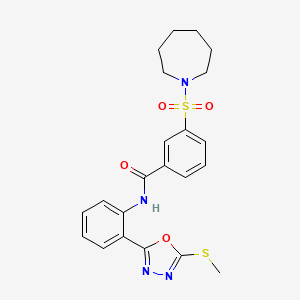
1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton’s tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic benefits in the treatment of B-cell malignancies and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
Toxicological Investigations and Detection Methods
- Analytical Characterization for Toxicology : A study focused on the identification and analytical characterization of novel psychoactive substances (NPS) using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This research highlights the importance of advanced analytical methods in resolving complex toxicological cases, potentially including compounds with structures similar to the one mentioned (Ameline et al., 2019).
- Environmental and Biological Monitoring : Research into the environmental exposure to organophosphorus and pyrethroid pesticides in children demonstrates the relevance of monitoring such compounds' presence in biological samples. Techniques used include liquid chromatography/tandem mass spectrometry, underscoring the significance of detecting and quantifying these compounds for public health (Babina et al., 2012).
Metabolism and Biokinetic Studies
- Comparative Biokinetics : A study on the metabolism of flavan-3-ols in humans provides insights into how similar complex molecules are processed within the body. Such research can inform the development of therapeutic agents or the assessment of dietary compounds' health impacts (Wiese et al., 2015).
Implications for Public Health and Safety
- Toxicological Impact Assessment : Investigations into the toxicological effects of certain compounds, such as the study on methemoglobinemia and toxic encephalopathy following exposure to specific toxicants, underscore the importance of understanding the health risks associated with chemical exposures. This research is crucial for developing safety guidelines and treatment protocols (Tao et al., 2022).
Environmental Contamination Studies
- Detection in Environmental Samples : Studies on the presence of phenolic halogenated pollutants in human blood plasma illustrate the ongoing need to monitor environmental contaminants and their accumulation in the human body. Such research informs public health policies and contamination mitigation strategies (Hovander et al., 2002).
Eigenschaften
IUPAC Name |
1-(3-pyridin-2-yloxypyrrolidin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)13-4-3-5-14(10-13)25-12-17(24)23-9-7-15(11-23)26-16-6-1-2-8-22-16/h1-6,8,10,15H,7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVNIBQKYUCUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2875263.png)


![2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid](/img/structure/B2875267.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2875273.png)

![ethyl (4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetate](/img/structure/B2875277.png)
![2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid](/img/structure/B2875278.png)


![2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide](/img/structure/B2875281.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2875285.png)